1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole
Overview
Description
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This particular compound is characterized by the presence of a dichloromethyl group, a nitro group, and a phenylpyrimidinyl moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole involves several steps, starting with the preparation of the benzotriazole scaffold. The synthetic route typically includes the following steps:
Formation of Benzotriazole Scaffold: The benzotriazole scaffold is synthesized through the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of Pyrimidinyl Moiety: The pyrimidinyl moiety is introduced through a nucleophilic substitution reaction involving 2-phenylpyrimidine.
Addition of Dichloromethyl and Nitro Groups: The dichloromethyl and nitro groups are introduced through electrophilic substitution reactions using appropriate reagents such as dichloromethyl methyl ether and nitric acid.
Industrial production methods for this compound would involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole has several scientific research applications:
Medicinal Chemistry:
Material Sciences: The compound can be used as a corrosion inhibitor for metals and alloys, protecting them from degradation in various environments.
Photovoltaic Cells: Benzotriazole derivatives, including this compound, are used in the development of materials for solar and photovoltaic cells due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole involves its interaction with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions enable the compound to bind with enzymes and receptors, modulating their activity. For example, it can inhibit RNA polymerase II, leading to the suppression of mRNA synthesis and subsequent inhibition of protein synthesis .
Comparison with Similar Compounds
1-[6-(Dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole can be compared with other benzotriazole derivatives such as:
5-Chlorobenzotriazole: Known for its higher corrosion inhibition efficiency compared to benzotriazole itself.
5-Methylbenzotriazole: Exhibits similar properties but with slightly different reactivity profiles.
1H-Benzotriazole: The parent compound, which serves as a versatile synthetic auxiliary for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(dichloromethyl)-5-nitro-2-phenylpyrimidin-4-yl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N6O2/c18-15(19)13-14(25(26)27)17(21-16(20-13)10-6-2-1-3-7-10)24-12-9-5-4-8-11(12)22-23-24/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRGTDMBKFVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N3C4=CC=CC=C4N=N3)[N+](=O)[O-])C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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